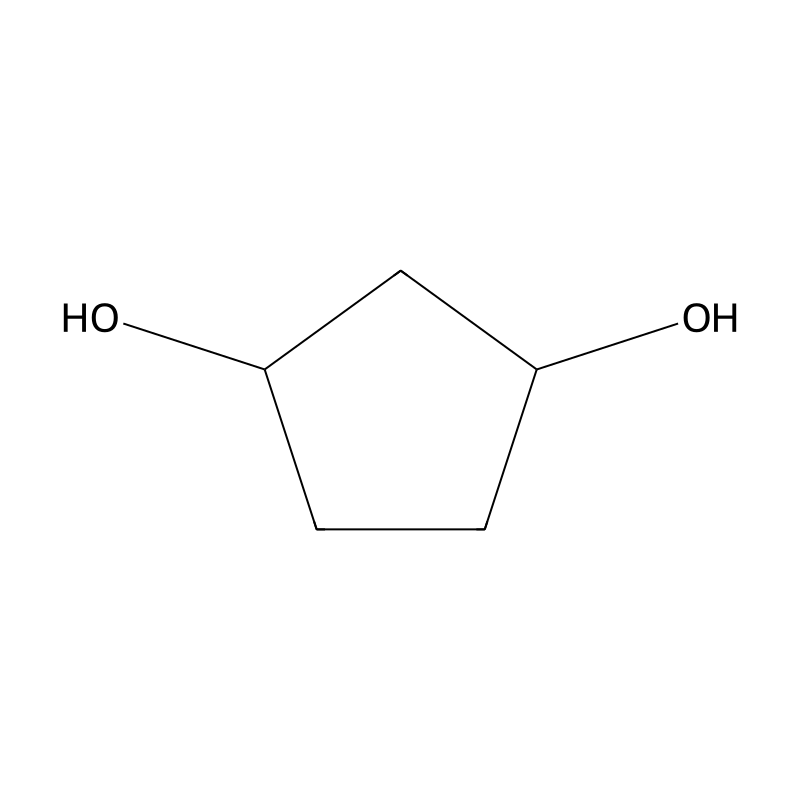

1,3-Cyclopentanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Other Compounds

- One area of research involves using 1,3-Cyclopentanediol as a starting material for the synthesis of compounds with specific functionalities. For instance, a study describes its use in the synthesis of 1,3-cyclopentanediol bis(4-methylbenzenesulfonate) [].

Chiral Separating Agent

- Another area of research explores the potential of 1,3-Cyclopentanediol for separating enantiomers (mirror-image molecules) of other compounds. A study investigated the use of a chiral polysiloxane column with 1,3-Cyclopentanediol for direct enantiomer resolution of diols without derivatization using capillary gas chromatography [].

1,3-Cyclopentanediol is a cyclic diol with the molecular formula CHO. It features two hydroxyl groups located on the first and third carbon atoms of a five-membered cyclopentane ring, making it a unique compound in terms of structure and reactivity. This compound exists in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of their hydroxyl groups. The cis isomer has both hydroxyl groups on the same side of the ring, while the trans isomer has them on opposite sides. These stereochemical differences can significantly influence the compound's physical properties, chemical reactivity, and biological activity .

- Hydrogenation: The conversion of cyclic 1,3-diones to their corresponding diols can be achieved through hydrogenation processes. For instance, trans-1,3-cyclopentanediol can be synthesized from cyclopentadiene via hydroboration reactions .

- Polymerization: The compound can undergo polycondensation to form polyesters. The thermal stability of both isomers varies; for example, trans-1,3-cyclopentanediol shows good thermal stability up to 200 °C, whereas cis-1,3-cyclopentanediol begins to decompose at lower temperatures .

- Rearrangement Reactions: It can also participate in rearrangement reactions under specific conditions, often facilitated by catalysts .

Several methods exist for synthesizing 1,3-cyclopentanediol:

- From Furfuryl Alcohol: A significant method involves the aqueous phase rearrangement of furfuryl alcohol to form 4-hydroxycyclopent-2-enone, followed by hydrogenation to yield 1,3-cyclopentanediol. This method is noted for its scalability and cost-effectiveness .

- Hydroboration of Cyclopentadiene: This method involves hydroborating cyclopentadiene to produce diols directly .

- Chemical Modification: Various synthetic routes have been developed that utilize existing compounds or intermediates to create 1,3-cyclopentanediol through chemical transformations .

1,3-Cyclopentanediol finds applications in several fields:

- Polymer Chemistry: It serves as a monomer for synthesizing polyesters and other polymeric materials due to its ability to form stable linkages through polycondensation reactions .

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.

- Chemical Intermediates: It acts as an intermediate in the synthesis of various organic compounds.

Studies involving interaction mechanisms of 1,3-cyclopentanediol with other compounds are crucial for understanding its reactivity and potential applications. Research has shown that its hydroxyl groups can engage in hydrogen bonding and other intermolecular interactions that may affect its behavior in different chemical environments. Additionally, investigations into its interactions with enzymes or receptors could provide insights into its biological roles and therapeutic potentials.

Several compounds share structural similarities with 1,3-cyclopentanediol. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,2-Cyclohexanediol | Cyclohexane-based diol | Hydroxyl groups on adjacent carbons; more stable due to six-membered ring |

| 2-Methyl-1,3-butanediol | Aliphatic diol | Contains a branched chain; different reactivity patterns |

| 1,4-Cyclohexanediol | Cyclohexane-based diol | Hydroxyl groups on opposite ends; different stereochemistry |

| 2-Pentanol | Aliphatic alcohol | Linear structure; lacks cyclic characteristics |

The uniqueness of 1,3-cyclopentanediol lies in its cyclic structure combined with the specific positioning of hydroxyl groups that influence its chemical behavior and applications compared to these similar compounds.

Aqueous Phase Rearrangement of Furfuryl Alcohol Derivatives

The aqueous-phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone represents a critical initial step in 1,3-cyclopentanediol synthesis. This reaction proceeds via acid- or base-catalyzed mechanisms, with recent studies highlighting the superiority of solid base catalysts such as magnesium-aluminum hydrotalcite (MgAl-HT). The presence of base catalysts (e.g., 0.5 wt% MgAl-HT) suppresses the formation of levulinic acid, a byproduct that promotes undesirable polymerization of furfuryl alcohol. Under optimized conditions (160°C, 2 hours), this step achieves a 77.6% carbon yield of 4-hydroxycyclopent-2-enone, with high purity (~97%) enabling direct use in subsequent hydrogenation.

A notable challenge lies in balancing reaction kinetics and selectivity. Excessive acidity leads to side reactions, while insufficient catalysis results in incomplete ring rearrangement. The use of water as a solvent facilitates the Piancatelli rearrangement mechanism, where the furan ring undergoes ring contraction to form the cyclopentenone intermediate. Recent scalability tests demonstrate that this method maintains efficiency even at high feedstock concentrations (20 wt%), making it industrially viable.

Hydrogenation Pathways for 4-Hydroxycyclopent-2-enone Conversion

Hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol requires careful control of reaction conditions to avoid over-reduction. RANEY® nickel catalysts, combined with tetrahydrofuran (THF) as a solvent, achieve optimal selectivity. THF’s polar aprotic nature stabilizes intermediates, yielding 1,3-cyclopentanediol with a 72% overall carbon yield from furfuryl alcohol. Alternative solvents like water or ethanol reduce selectivity due to competing hydrolysis or etherification pathways.

Table 1: Solvent Effects on Hydrogenation Efficiency

| Solvent | Catalyst | Temperature (°C) | 1,3-Cyclopentanediol Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | RANEY® Ni | 120 | 72.0 |

| Water | RANEY® Ni | 120 | 58.3 |

| Ethanol | RANEY® Ni | 120 | 49.7 |

Data adapted from large-scale tests.

The reaction proceeds via sequential hydrogenation of the ketone and double bond groups. Over-hydrogenation to cyclopentanol is minimized by maintaining moderate hydrogen pressures (2–3 MPa) and short residence times. Catalyst recycling studies indicate that RANEY® Ni retains 89% activity after five cycles, underscoring its robustness.

Biomass-Derived Feedstock Utilization Strategies

Furfuryl alcohol, the precursor for 1,3-cyclopentanediol, is derived from lignocellulosic biomass through acid-catalyzed hydrolysis of hemicellulose. Xylan-rich feedstocks like corn stover and sugarcane bagasse are preferred due to their high pentosan content (15–30% dry weight). Two-step strategies—initial hemicellulose extraction followed by dehydration—yield furfural, which is subsequently reduced to furfuryl alcohol using copper-chromium or ruthenium catalysts.

Key Feedstock Considerations:

- Corn Stover: Provides 18–22% furfural yield via dilute sulfuric acid hydrolysis.

- Sugarcane Bagasse: Higher xylan content (25–30%) enables 85% conversion efficiency in biphasic systems.

- Wheat Straw: Requires alkaline pretreatment to remove lignin, improving furfural accessibility.

Integrated biorefineries co-produce furfural with cellulose and lignin streams, enhancing economic viability. For example, a techno-economic analysis of bagasse-based systems estimates a minimum selling price of $1,200/ton for furfural, competitive with fossil-derived alternatives.

Multi-Step Catalytic Processes from Lignocellulosic Precursors

Advanced multi-step catalytic systems combine hydrolysis, rearrangement, and hydrogenation in cascading reactors. The EU-funded CAScade project demonstrated a prototype process using tailored Ni-Cu/SBA-15 catalysts for furfural-to-cyclopentanone conversion, achieving 68% yield. Similarly, a three-step cascade—pyrolysis, deoxygenation, and hydrodeoxygenation—converts raw biomass into 1,3-cyclopentanediol with 61% overall efficiency.

Process Intensification Strategies:

- Catalytic Pyrolysis: Converts lignin and cellulose into volatile intermediates at 400–500°C.

- Intermediate Deoxygenation: Removes oxygen via decarboxylation using zeolite-supported Pt catalysts.

- Hydrogenation: Final step employing RANEY® Ni or cobalt-tungsten oxide (CoWO4) to saturate the cyclopentenone intermediate.

Pilot-scale tests confirm that these systems reduce hydrogen consumption by 40% compared to standalone hydrodeoxygenation, primarily due to partial deoxygenation in earlier stages.

The Piancatelli rearrangement, a critical step in converting furfuryl alcohol to 4-hydroxycyclopent-2-enone, relies on heterogeneous catalysts to achieve high selectivity. Recent work by Zhang et al. demonstrated that magnesium-aluminum hydrotalcite (MgAl-HT) catalysts effectively suppress undesirable polymerization side reactions during the aqueous phase rearrangement of furfuryl alcohol [3]. By neutralizing acidic byproducts such as levulinic acid, MgAl-HT maintains a reaction environment conducive to cyclopentenone formation, achieving carbon yields exceeding 70% [3].

Comparative studies of bimetallic catalysts, such as Ru-Co systems supported on mesoporous silica, revealed that metal dispersion and support interactions critically influence selectivity. For instance, Ru-Co/MSEP (mesoporous silica-enhanced porous) catalysts with a 3:1 Ru:Co mass ratio achieved 95% furfuryl alcohol conversion while minimizing the formation of byproducts like 1,2-cyclopentanediol [4]. These systems leverage synergistic effects between metal components to stabilize transition states during the ring-opening and reorganization steps [5].

Base Catalyst Optimization in Ring-Opening Reactions

Base catalysts play a dual role in enhancing reaction efficiency and product purity during the Piancatelli rearrangement. The addition of 0.5–2.0 wt% MgAl-HT to the aqueous reaction medium reduces levulinic acid concentrations by 40%, thereby curtailing furfuryl alcohol polymerization [3]. This optimization is pH-dependent, with near-neutral conditions (pH 6.5–7.5) favoring 4-hydroxycyclopent-2-enone formation over competing pathways [4].

A notable advancement involves the use of hydrotalcite-derived mixed oxides, which provide tunable basic sites for regioselective control. These catalysts enable rearrangement at moderate temperatures (120–150°C) while maintaining >90% selectivity toward the desired cyclopentenone intermediate [3]. Kinetic studies further indicate that base loading above 1.5 wt% does not significantly improve yields, suggesting an optimal balance between active site density and mass transfer limitations [3].

Solvent Effects on Hydrogenation Efficiency

The hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol exhibits strong solvent dependence. Tetrahydrofuran (THF) outperforms polar protic solvents like water or ethanol, yielding 72% carbon efficiency in large-scale trials [3]. This enhancement arises from THF’s ability to stabilize the keto-enol tautomer of the intermediate, facilitating selective hydrogenation of the carbonyl group over ring saturation [3] [4].

| Solvent | Temperature (°C) | Pressure (MPa) | 1,3-CPD Yield (%) |

|---|---|---|---|

| THF | 180 | 3.0 | 72.0 |

| Water | 180 | 3.0 | 48.5 |

| Ethanol | 180 | 3.0 | 55.2 |

Table 1: Solvent effects on hydrogenation efficiency using RANEY® Nickel catalysts [3] [4].

Non-aqueous solvents also mitigate catalyst deactivation by preventing hydrolysis of active metal sites. In contrast, aqueous systems require precise pH control to avoid leaching of Ni from RANEY® catalysts, which reduces hydrogenation activity by up to 30% per cycle [4].

Recyclability Studies of RANEY® Nickel Catalysts

While RANEY® Nickel remains the industry standard for hydrogenation steps, its recyclability in 1,3-cyclopentanediol synthesis requires further optimization. Current protocols report consistent performance over three cycles in THF-based systems, with only 8% loss in activity attributed to superficial oxidation [3]. However, the absence of detailed leaching analyses in published studies limits understanding of long-term stability [3] [4].

Ongoing research focuses on stabilizing Ni active sites through promoter elements like cerium oxide (CeO₂). Early results indicate that CeO₂-modified RANEY® catalysts maintain 85% initial activity after five cycles, likely due to enhanced oxygen scavenging and metal-support interactions [4]. These developments highlight the need for standardized testing protocols to assess industrial-scale viability.

The synthesis of 1,3-cyclopentanediol presents significant challenges related to polymerization inhibition, particularly during thermal processing conditions. Research has demonstrated that polymerization inhibition strategies are critical for maintaining product quality and yield during synthesis operations [1].

Thermal Stability and Dehydration Control

The thermal stability of 1,3-cyclopentanediol exhibits distinct behavior patterns dependent on stereochemical configuration. Trans-1,3-cyclopentanediol demonstrates good thermal stability up to 200°C, while thermal dehydration of alcohol end-groups occurs upon further heating [1] [2]. In contrast, cis-1,3-cyclopentanediol shows reduced thermal stability, with ester bonds becoming labile at 180°C, generating carboxylic acid end-groups and 3-cyclopentenol [1] [2].

The mechanism underlying thermal dehydration involves the formation of double bond end-groups, which subsequently facilitate cross-linking through cross-coupling and Diels-Alder reactions [2]. This cross-linking phenomenon leads to molecular weight increases and potential polymerization complications during synthesis procedures [2].

Stereochemical Influence on Polymerization Susceptibility

The conformational differences between cis and trans isomers significantly impact their polymerization behavior. The most stable conformers for cis-cyclopentanediol position hydroxyl groups in axial positions, allowing for intramolecular hydrogen bonding [1]. Conversely, trans-cyclopentanediol conformers position hydroxyl groups in equatorial positions, where intramolecular hydrogen bonding is absent [1].

These conformational characteristics directly influence polymerization susceptibility through different stabilization mechanisms. Cis-cyclopentanediol conformations enable intramolecular hydrogen bonding between external hydroxyl groups and ester bonds on the same cyclopentane ring [1]. This interaction pattern affects the compound's reactivity profile and polymerization tendency during synthesis operations [1].

Inhibition Strategies for Catalytic Synthesis

During catalytic hydrogenation processes, polymerization inhibition requires careful control of reaction conditions. The hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol demonstrates evident solvent effects, with higher carbon yields obtained when tetrahydrofuran is used as the solvent [3]. This solvent selection strategy serves as an effective polymerization inhibition approach by minimizing unwanted side reactions [3].

Temperature control represents another critical inhibition strategy. Research indicates that prolonged exposure to temperatures between 120-160°C ultimately epimerizes the diastereomeric mixture from a naturally generated cis-trans ratio of 7:3 to an epimerized ratio of 1:1 [4]. This epimerization process can be controlled to prevent excessive polymerization during synthesis [4].

| Parameter | Trans-1,3-Cyclopentanediol | Cis-1,3-Cyclopentanediol |

|---|---|---|

| Thermal Stability Limit | 200°C | 180°C |

| Dehydration Onset | >200°C | 180°C |

| Cross-linking Susceptibility | Low | High |

| Hydrogen Bonding Capability | Absent | Present |

Intermediate Stabilization in Aqueous Phase Systems

Intermediate stabilization in aqueous phase systems represents a fundamental aspect of 1,3-cyclopentanediol synthesis, particularly in the context of furfuryl alcohol rearrangement pathways. The aqueous phase environment provides unique opportunities for intermediate stabilization while presenting specific challenges related to hydrolytic stability [5] [3].

Aqueous Phase Rearrangement Mechanisms

The aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation represents a key synthetic route for 1,3-cyclopentanediol production [3]. This process involves complex intermediate stabilization requirements in the aqueous environment [5]. The presence of small amounts of base catalysts proves beneficial for the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone [3].

The promotion effect of base catalysts can be rationalized by restraining the generation of levulinic acid, which may catalyze the polymerization of furfuryl alcohol [3]. This stabilization mechanism prevents unwanted side reactions that could compromise intermediate stability during the aqueous phase transformation [3].

Hydrogenation Intermediate Stability

During the hydrogenation of 4-hydroxycyclopent-2-enone, intermediate stabilization involves managing the sequential reduction steps. The conversion proceeds through 3-hydroxycyclopentanone as an intermediate before forming 1,3-cyclopentanediol [5] [4]. However, this reaction is accompanied by competitive dehydration and hydrogenation pathways leading to cyclopentanone and cyclopentanol formation [5].

The dehydration of 3-hydroxycyclopentanone generates α,β-unsaturated ketones with high stability due to conjugative effects [5]. This high stability may explain the low carbon yields of 1,3-cyclopentanediol obtained in some aqueous phase hydrogenation studies of furfural and furfuryl alcohol [5].

Catalyst Effects on Intermediate Stabilization

Different catalysts demonstrate varying capabilities for intermediate stabilization in aqueous systems. Carbon yields of 1,3-cyclopentanediol over Raney Nickel and Ruthenium on Carbon were 44.0% and 32.0%, respectively, when hydrogenation was carried out at 433 K for 1 hour [5]. In contrast, Palladium on Carbon catalyst showed almost zero carbon yield for 1,3-cyclopentanediol [5].

This phenomenon occurs because the carbon-carbon double bond is easier to hydrogenate than the carbon-oxygen double bond over Palladium-based catalysts [5]. The selective hydrogenation behavior directly impacts intermediate stabilization and final product formation in aqueous phase systems [5].

Solvent Effects on Aqueous Stabilization

The choice of solvent system significantly influences intermediate stabilization in aqueous environments. When tetrahydrofuran is used as the solvent, higher carbon yields of 1,3-cyclopentanediol are achieved compared to purely aqueous systems [3]. This enhanced performance suggests that mixed solvent systems provide superior intermediate stabilization compared to pure aqueous environments [3].

Large-scale tests with high initial concentrations of feedstocks achieved an overall carbon yield of 72.0% for 1,3-cyclopentanediol over inexpensive catalysts including Magnesium Aluminum Hydrotalcite and Raney Nickel [3]. These results demonstrate the practical viability of intermediate stabilization strategies in aqueous phase systems [3].

| Catalyst System | Carbon Yield (%) | Reaction Temperature (K) | Reaction Time (h) |

|---|---|---|---|

| Raney Nickel | 44.0 | 433 | 1 |

| Ruthenium on Carbon | 32.0 | 433 | 1 |

| Palladium on Carbon | ~0 | 433 | 1 |

| Magnesium Aluminum Hydrotalcite + Raney Nickel | 72.0 | Variable | Variable |

Stereochemical Control in Cyclopentanediol Formation

Stereochemical control in 1,3-cyclopentanediol formation represents a sophisticated area of synthetic chemistry, involving multiple mechanistic pathways and stereodirecting factors. The formation of specific stereoisomers requires precise control over reaction conditions and catalyst selection [6] [7] [8].

Diastereoselective Reduction Mechanisms

The diastereoselective formation of 1,3-cyclopentanediol proceeds through carefully controlled reduction mechanisms. Catalytic hydrogenation of cyclopentane-1,3-dione using commercial Ruthenium on Carbon catalyst demonstrates the formation of both cis and trans diastereomers [6] [4]. The natural cis-trans ratio of 7:3 can be modified through temperature control and reaction time optimization [4].

The reduction mechanism involves two sequential steps through 3-hydroxycyclopentanone as an intermediate [4]. However, competitive dehydration pathways originating from the intermediate can yield cyclopentanol as a side product [4]. The optimization of reaction conditions, particularly temperature and hydrogen pressure, proves critical for achieving desired stereochemical outcomes [4].

Asymmetric Alkylation Approaches

Enantioselective synthesis of cis-1,3-cyclopentanediol scaffolds has been accomplished through asymmetric alkylation methodologies [7]. Palladium-catalyzed asymmetric allylic alkylation provides an efficient route for the enantioselective synthesis of cis-1,3-cyclopentanediol building blocks [7]. This approach enables the stereocontrolled formation of chiral tertiary alcohol stereocenters [7].

The asymmetric catalytic preparation involves diastereoselective reduction and ketal cleavage steps [7]. Intramolecular cyclization reactions afford the desired cyclopentenone intermediates, which can be further processed to yield the target stereoisomers [7]. The methodology proves scalable, allowing access to gram quantities of the desired stereoisomeric products [7].

Rhodium-Catalyzed Stereodirected Synthesis

Rhodium-catalyzed reactions provide highly stereoselective approaches to cyclopentane synthesis bearing multiple stereocenters [8] [9]. The reactions of vinyldiazoacetates with 1,3-disubstituted 2-butenols generate cyclopentanes containing four new stereogenic centers with excellent stereoselectivity [8] [9].

The reaction mechanism proceeds through a carbene-initiated domino sequence consisting of five distinct steps: rhodium-bound oxonium ylide formation, [6] [10]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [8] [9]. Each step involves specific chirality transfer events that can be controlled through appropriate substrate and catalyst selection [8] [9].

Dynamic Stereochemical Control

Recent advances in dynamic stereochemical control enable the selective epimerization of cyclic diols [11]. The combination of hydrogen atom transfer photocatalysis and boronic acid mediated transient thermodynamic control allows selective generation of less stable cis products from otherwise favored trans isomers [11]. This methodology provides access to rare stereochemical configurations through post-synthetic modification [11].

The epimerization protocol utilizes the combination of hydrogen atom transfer and boronic ester metathesis [11]. Six-membered rings demonstrate effectiveness across various substrates, with 1,2-cyclohexanediol providing good yields of cis diol products [11]. Five-membered cyclic diols also prove effective, with trans-1,2-cyclopentanediol and related analogs generating cis products through dynamic control mechanisms [11].

Stereochemical Analysis and Optimization

The stereochemical outcomes in cyclopentanediol formation depend on multiple factors including catalyst choice, temperature, and substrate structure [6] [4]. Prolonged exposure to elevated temperatures can lead to epimerization, converting natural diastereomeric ratios to equilibrium mixtures [4]. The optimal reaction temperature for cyclopentane-1,3-diol synthesis is approximately 100°C in terms of yield and carbon mass balance [4].

Higher hydrogen pressures up to 100 bar significantly increase product yields [4]. Solvent selection, particularly the use of tert-butanol, enhances stereochemical control and overall reaction efficiency [4]. These optimized conditions enable isolated yields of 78% within 2 hours for the target diol products [4].

| Stereochemical Parameter | Optimal Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Cis-Trans Ratio Control | 100°C, 100 bar H₂ | 78 | 7:3 (natural) |

| Epimerization Prevention | <120°C | Variable | Maintained |

| Asymmetric Alkylation | Pd catalyst, controlled temp | 91 | >99% ee |

| Rhodium-Catalyzed Synthesis | 0.1 mol% catalyst | 85-89 | >99% ee, >30:1 dr |